molecular formula C10H9BrClN3O2 B12442967 Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B12442967
M. Wt: 318.55 g/mol
InChI Key: QCIVIILPUWWWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical building block offered for research purposes. This compound belongs to the imidazo[1,2-b]pyridazine class of heterocycles, which are of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure are recognized as valuable intermediates in pharmaceutical development . For instance, related compounds without the 2-methyl substituent have been identified as key synthetic intermediates in the multi-kilogram scale production of Risdiplam, a small-molecule drug approved for the treatment of spinal muscular atrophy . Furthermore, structurally similar ethyl ester derivatives of fused imidazo-heterocycles have been investigated for their potential as narrow-spectrum antibacterial agents, specifically as inhibitors of the bacterial cell division protein FtsZ in Streptococcus pneumoniae . The specific bromo- and chloro- functional groups on the polycyclic system make this compound a versatile precursor for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9BrClN3O2

Molecular Weight

318.55 g/mol

IUPAC Name

ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)8-5(2)13-9-6(11)4-7(12)14-15(8)9/h4H,3H2,1-2H3

InChI Key

QCIVIILPUWWWDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2Br)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Bromoketones with Aminopyridazines

Core Reaction Mechanism

The imidazo[1,2-b]pyridazine backbone is synthesized via condensation between α-bromoketones and 3-amino-6-halopyridazines. Halogen substituents (Br, Cl) on the pyridazine ring direct alkylation to the nitrogen adjacent to the amino group, preventing undesired side reactions. For example, 4-bromo-6-chloropyridazin-3-amine reacts with 1-bromopropan-2-one in isopropyl alcohol under basic conditions (Na₂CO₃) to form the bicyclic core. The electron-withdrawing effects of Cl and Br enhance regioselectivity by reducing nucleophilicity at non-target nitrogens.

Key Data:
Reactants Conditions Yield Purification Method Source
4-Bromo-6-chloropyridazin-3-amine + 1-bromopropan-2-one Na₂CO₃, isopropyl alcohol, 90°C, 16 h 34% Silica gel chromatography (0–20% EtOAc/petroleum ether)
4-Bromo-6-chloropyridazin-3-amine + ethyl 2-chloroacetoacetate Ethanol, reflux, 8 h 76.6% Recrystallization (ethanol)

Optimization of α-Bromoketone Variants

Role of α-Bromoketone Structure

The 2-methyl group in the target compound originates from the α-bromoketone. Using 1-bromopropan-2-one introduces a methyl substituent at position 2 of the imidazo[1,2-b]pyridazine ring. Alternative α-bromoketones, such as ethyl 2-chloroacetoacetate, enable carboxylate functionalization at position 3 while retaining the methyl group.

Case Study: Ethyl 2-Chloroacetoacetate

Reaction of 4-bromo-6-chloropyridazin-3-amine with ethyl 2-chloroacetoacetate in ethanol under reflux yields the target compound with 76.6% efficiency. The ester group remains intact, facilitating downstream derivatization.

Solvent and Base Selection

Solvent Effects

  • Isopropyl Alcohol : Enhances solubility of halogenated intermediates but requires longer reaction times (16 h).
  • Ethanol : Offers faster cyclization (8 h) and higher yields due to improved nucleophilicity.

Base Optimization

  • Sodium Carbonate (Na₂CO₃) : Mild base used in isopropyl alcohol systems to avoid over-dehydrohalogenation.
  • No Added Base : Ethanol’s inherent polarity facilitates proton transfer without exogenous bases.

By-Product Formation and Mitigation

Dichloro By-Product

Competing nucleophilic displacement of bromine by chloride ions generates ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate as a by-product. Silica gel chromatography separates this impurity using gradient elution (0–20% EtOAc).

Scale-Up Challenges

  • Purification : Column chromatography becomes impractical at >10 g scales. Recrystallization in ethanol achieves >95% purity for industrial batches.
  • Temperature Control : Maintaining 90°C prevents premature precipitation of intermediates.

Structural Characterization

Spectroscopic Confirmation

  • ¹H NMR : Methyl groups resonate at δ 2.65 (s, 3H), while the ethyl ester appears as a quartet at δ 4.45 (q, J = 7.1 Hz).
  • HRMS : Molecular ion peak at m/z 303.92 [M+H]⁺ matches the theoretical mass (303.95 Da).

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-b]pyridazine core and anti-parallel packing in the monoclinic space group P2₁/c.

Comparative Analysis of Methods

Parameter Na₂CO₃/IPA Method Ethanol Reflux Method
Reaction Time 16 h 8 h
Yield 34% 76.6%
By-Product Formation Moderate (dichloro derivative) Minimal
Scalability Limited by chromatography High (recrystallization)

Scientific Research Applications

Antiviral Properties

Research indicates that ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate exhibits promising antiviral activity, particularly against the hepatitis B virus. Studies have shown that derivatives of this compound demonstrate significant efficacy in inhibiting viral replication, suggesting its potential as a therapeutic agent in antiviral treatments .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Investigations into its mechanism of action have revealed interactions with cellular pathways associated with cancer proliferation. Specifically, studies have explored its binding affinity to various cancer-related proteins and its ability to modulate immune responses .

Immunomodulatory Effects

In addition to its antiviral and anticancer activities, this compound has shown immunomodulatory effects. Research suggests that it can influence immune cell functions and cytokine production, which may contribute to its therapeutic potential in treating autoimmune diseases .

Study on Antiviral Efficacy

A notable study investigated the antiviral efficacy of derivatives of this compound against hepatitis B virus (HBV). The results demonstrated that several derivatives significantly inhibited HBV replication in vitro, with some exhibiting IC50 values lower than those of standard antiviral agents .

Investigation into Anticancer Mechanisms

Another comprehensive study focused on the anticancer mechanisms of this compound. Researchers employed various cancer cell lines to evaluate the compound's effects on cell proliferation and apoptosis. The findings indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights structurally related compounds and their key differences:

Compound Name CAS Number Substituents Similarity Score Key Differences vs. Target Compound
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 Methyl ester (C-2), Cl (C-6) 0.98 Ester group at C-2 instead of C-3; lacks Br and methyl
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 Ethyl ester (C-3), Cl (C-6) 0.88 Lacks Br and methyl substituents
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 1690176-75-0 tert-Butyl (C-8), methyl ester (C-2), Cl (C-6) 0.85 Bulky tert-butyl at C-8; ester at C-2
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine 1298031-94-3 Br (C-8), Cl (C-6), methyl (C-2) - Lacks ethyl ester at C-3
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1121056-78-7 Br (C-6), Cl (C-3), CF₃ (C-8), ethyl ester (C-2) - Imidazo[1,2-a]pyridine core; substituent positions vary

Notes:

  • The highest structural similarity (0.98) is observed with methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, which differs only in ester position and the absence of Br/methyl groups .
  • The tert-butyl analogue (similarity 0.85) demonstrates how bulky substituents at C-8 may hinder reactivity or alter lipophilicity .
  • Imidazo[1,2-a]pyridine derivatives (e.g., CAS 1121056-78-7) highlight core structural differences affecting electronic properties and biological target interactions .

Chromatographic Behavior

Chromatographic methods (e.g., HPLC) differentiate the target compound from analogues based on retention times influenced by substituents. For example:

  • Bromo and chloro groups increase retention due to higher molecular weight and polarity .
  • Ethyl esters elute later than methyl esters in reverse-phase systems .

Biological Activity

Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H9BrClN3O2
  • Molecular Weight : 318.55 g/mol
  • CAS Number : 1298031-94-3

The compound features a unique structure characterized by halogen substituents and a carboxylate group, which enhances its reactivity and biological activity compared to similar compounds.

Antiviral Properties

Research indicates that derivatives of this compound exhibit promising antiviral activity, particularly against the hepatitis B virus (HBV). In vitro studies have shown that specific derivatives can inhibit HBV replication effectively, suggesting potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound also demonstrates significant anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against human liver carcinoma cells (HepG2), where it exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

StudyTargetFindings
Study AHepG2 CellsInduced apoptosis with IC50 values similar to doxorubicin
Study BHBV-infected CellsSignificant reduction in viral load at specific concentrations
Study CImmunomodulatory EffectsEnhanced immune response in vitro with potential implications for therapeutic use

Immunomodulatory Effects

Beyond its antiviral and anticancer activities, this compound has been observed to possess immunomodulatory effects. It may enhance the immune system's ability to combat infections and tumors, making it a candidate for further research in immunotherapy applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.